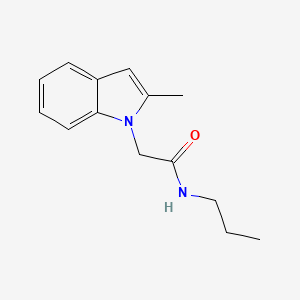
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is a complex organic compound with a unique structure that includes a benzotetrazine ring and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester typically involves multiple steps. One common method starts with the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, which is then converted to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This intermediate is further reacted with thionyl chloride in methanol to yield the final dimethyl ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antiviral and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester: This compound has a similar tetrazine ring structure but lacks the benzene ring and additional functional groups.
1,2,4-Triazole-3,5-dicarboxylic acid: This compound has a triazole ring instead of a tetrazine ring and different functional groups.
Uniqueness
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is unique due to its combination of a benzotetrazine ring and multiple functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71700-31-7 |
|---|---|
Molekularformel |
C16H20N4O4 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
dimethyl 3-phenyl-6,7,8,8a-tetrahydro-5H-1,2,3,4-benzotetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N4O4/c1-23-15(21)18-14-11-7-6-10-13(14)17-19(20(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
CCHUVLCKUCBTMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C2CCCCC2=NN(N1C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)





